molecular formula C5H15NSi B7724257 N,N-Dimethyltrimethylsilylamine CAS No. 18135-05-2

N,N-Dimethyltrimethylsilylamine

Cat. No.: B7724257
CAS No.: 18135-05-2
M. Wt: 117.26 g/mol
InChI Key: VLSFITLAADJYOS-UHFFFAOYSA-N
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Scientific Research Applications

N,N-Dimethyltrimethylsilylamine has several scientific research applications, including :

  • Chemistry: Used as a silylating agent in the synthesis of various organic compounds.
  • Biology: Employed in the preparation of nucleoside phosphoramidites for DNA and RNA synthesis.
  • Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
  • Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

N,N-Dimethyltrimethylsilylamine is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyltrimethylsilylamine can be synthesized by reacting trimethylchlorosilane with dimethylamine in the presence of a catalyst such as trimethylmethoxysilane . The reaction is typically carried out in a solvent like 1,2,4-trimethylbenzene at a temperature of around 30°C . The reaction conditions, including the molar ratio of reactants, reaction temperature, and catalyst amount, significantly influence the yield and purity of the product .

Industrial Production Methods: The industrial production of this compound involves the following steps :

    Pre-treatment of Raw Materials: The raw materials, including trimethylchlorosilane, dimethylamine, and a solvent, are prepared.

    Synthesis of Crude Product: Trimethylchlorosilane and the solvent are added to a reaction vessel, and dimethylamine gas is introduced to obtain the crude product.

    Separation of Crude Product: The solvent is removed by heating under normal pressure, and the remaining mixture is subjected to vacuum distillation to separate this compound.

    Purification of Crude Product: The crude product is distilled in a flask containing zeolite to obtain the final pure product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyltrimethylsilylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Trifluoromethylated carbonyl and imine compounds
  • Fluorinated aliphatic alcohols
  • Nucleoside phosphoramidites

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Dimethyltrimethylsilylamine involves the reaction of trimethylsilyl chloride with dimethylamine in the presence of a base.", "Starting Materials": [ "Trimethylsilyl chloride", "Dimethylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add dimethylamine to a flask containing anhydrous ether", "Add the base to the flask and stir until dissolved", "Slowly add trimethylsilyl chloride to the flask while stirring", "Allow the reaction to proceed for several hours", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain N,N-Dimethyltrimethylsilylamine" ] }

CAS No.

18135-05-2

Molecular Formula

C5H15NSi

Molecular Weight

117.26 g/mol

IUPAC Name

N-methyl-1-trimethylsilylmethanamine

InChI

InChI=1S/C5H15NSi/c1-6-5-7(2,3)4/h6H,5H2,1-4H3

InChI Key

VLSFITLAADJYOS-UHFFFAOYSA-N

SMILES

CN(C)[Si](C)(C)C

Canonical SMILES

CNC[Si](C)(C)C

physical_description

Clear colorless liquid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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